molecular formula C12H4Cl2F6N4OS B1254322 (R)-fipronil

(R)-fipronil

Cat. No. B1254322
M. Wt: 437.1 g/mol
InChI Key: ZOCSXAVNDGMNBV-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-fipronil is a 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile that has R configuration at the sulfoxide. It is an enantiomer of a (S)-fipronil.

Scientific Research Applications

Environmental Impact and Degradation

  • Dissipation in Aquatic Ecosystems : Fipronil undergoes complex transformation processes in aquatic ecosystems. It is transferred from water to organic matter, forming metabolites that retain insecticidal properties (Aajoud, Ravanel, & Tissut, 2003).
  • Enantioselectivity in Toxicity and Degradation : Fipronil's enantioselectivity (differences in behavior of molecule's mirror images) affects its environmental fate and toxicity. Specific enantiomers show different degradation patterns and effects on organisms in sediments and urban runoff (Nillos, Lin, Gan, Bondarenko, & Schlenk, 2009).

Insecticidal Efficacy

  • Effectiveness Against Stored-Product Insects : Fipronil's efficacy as a grain protectant against various stored-product insect pests was confirmed, with effectiveness influenced by factors like temperature and humidity (Kavallieratos, Athanassiou, Vayias, & Betsi, 2010).
  • Resistance in Cattle Ticks : There's evidence of fipronil resistance in Brazilian cattle ticks, highlighting the need for careful management of its use in veterinary contexts (Castro-Janer et al., 2010).

Impact on Non-Target Species

  • Toxicity to Honeybees : The toxicity of fipronil and its enantiomers to honeybees was assessed, indicating potential risks to these non-target insects (Li, Bao, Yang, Zheng, Li, & Tao, 2010).
  • Behavioral Changes in Zebrafish : Exposure to low-dose fipronil induced anxiety-like behavior in zebrafish, suggesting neurotoxicity that varies based on the enantiomer (Qian, Ji, Yue, & Zhao, 2019).

Veterinary Applications

  • Injectable Form for Cattle : Fipronil's efficacy against Rhipicephalus microplus in cattle was demonstrated when applied subcutaneously, suggesting an innovative veterinary application (Cid et al., 2016).

Interaction with Biological Systems

  • Inhibition of Human Cytochrome P450 : Fipronil and its metabolite fipronil sulfone were found to inhibit the human cytochrome P450 2D6 enzyme, highlighting potential drug-pesticide interactions (Carrão et al., 2019).

Novel Applications and Resistance

  • Novel Application Against Triatomine Insects : Fipronil showed effectiveness against triatomine bugs, vectors of Chagas disease, suggesting a new application area (Rojas de Arias & Fournet, 2002).
  • Emergence of Resistance in Field Ticks : There's evidence of emerging resistance to fipronil in cattle ticks Rhipicephalus microplus and Hyalomma anatolicum, underscoring the need for resistance management (Gupta, Gupta, & Kumar, 2020).

Other Notable Research

  • Impact on Model Membranes : A study showed that fipronil affects the physical properties of model membranes, influencing its action mechanism on gamma-aminobutyric acid type A receptor (Felsztyna et al., 2020).
  • Detection in Food Samples : A label-free surface-enhanced Raman spectroscopy approach was developed for detecting fipronil residues in chicken eggs, demonstrating a practical solution for food safety inspection (Muhammad et al., 2020).

properties

Molecular Formula

C12H4Cl2F6N4OS

Molecular Weight

437.1 g/mol

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(R)-trifluoromethylsulfinyl]pyrazole-3-carbonitrile

InChI

InChI=1S/C12H4Cl2F6N4OS/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2/t26-/m1/s1

InChI Key

ZOCSXAVNDGMNBV-AREMUKBSSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)[S@@](=O)C(F)(F)F)N)Cl)C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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